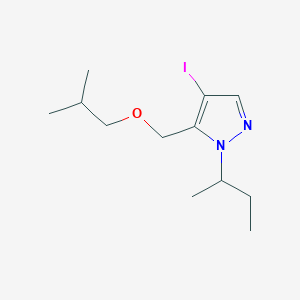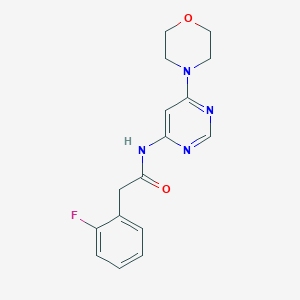
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 2-fluoroaniline and 6-morpholinopyrimidine. These intermediates are then coupled through acylation reactions to form the final product. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the acetamide linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
科学的研究の応用
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-(2-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide:
2-(2-methylphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide: The methyl group may alter the compound’s steric and electronic properties, impacting its reactivity and interactions.
Each of these similar compounds has unique characteristics that can be leveraged for specific applications, highlighting the versatility and potential of this compound in scientific research.
特性
IUPAC Name |
2-(2-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-13-4-2-1-3-12(13)9-16(22)20-14-10-15(19-11-18-14)21-5-7-23-8-6-21/h1-4,10-11H,5-9H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGZJKJLNWNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2907944.png)
![1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2907946.png)
![4-Ethyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2907948.png)
carbamoyl}propanoic acid](/img/structure/B2907954.png)
![2-cyano-N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2907955.png)
![N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2907956.png)
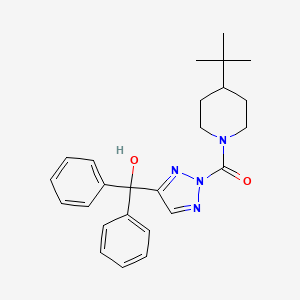
![3-tert-butyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2907959.png)
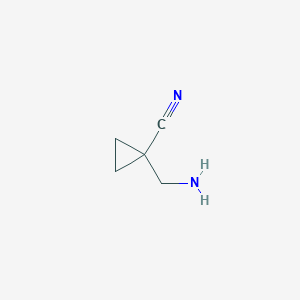
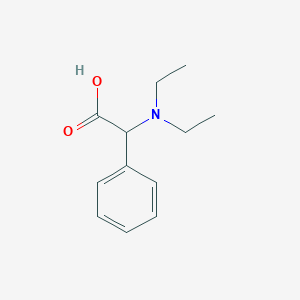
![Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2907962.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2907966.png)
